Calcium fusarate

Descripción general

Descripción

Calcium fumarate is a compound with the formula Ca(C2H2(COO)2) or (OOC-CH=CH-COO)Ca . It is a calcium salt of fumaric acid and has been used to enrich foods to boost calcium absorption . It has an E number "E367" . It may also be used to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland . Calcium Fumarate is also an inhibitor of dopamine beta-hydroxylase and it also inhibited cell proliferation and DNA synthesis .

Molecular Structure Analysis

Calcium Fumarate has a molecular formula of CHCaO with an average mass of 154.134 Da and a monoisotopic mass of 153.957901 Da . The compound’s structure can be represented as O=C1O [Ca]OC(=O)\C=C\1 .Physical And Chemical Properties Analysis

Calcium Fumarate has a molar mass of 154.134 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Colon-Targeted Drug Delivery

Calcium alginate (CA)-carboxymethyl cellulose (CMC) beads have been investigated for colon-specific oral drug delivery, exploiting pH responsive swelling, mucoadhesivity, and biodegradability catered by colonic microflora. These beads show potential in delivering anticancer drugs like 5-fluorouracil (5-FU) specifically to the colon, presenting a method for localized treatment of colon cancer (Agarwal et al., 2015).

Water Treatment and Biosorption

The immobilization of Fusarium verticillioides fungus on nano-silica (NSi-Fus) has been developed as a novel biosorbent for the removal of Mg(II) and Ca(II) from water, demonstrating a cost-effective and efficient approach for water softening and treatment. This technology has shown success in extracting magnesium and calcium from seawater, suggesting a promising solution for reducing water hardness (Mahmoud et al., 2013).

Calcium Stable Isotope Geochemistry

Calcium isotopes are emerging as significant tools in paleobiology, bioarchaeology, and biomedical research. Their application extends to dietary reconstructions in ancient vertebrate ecosystems, tracking early life dietary transitions, and serving as biomarkers for bone loss in diseases such as osteoporosis and bone cancers. This area underscores the versatility of calcium isotopes in understanding biological processes across time scales (Tacail et al., 2020).

Noninvasive Monitoring of Body Fluids

A wearable electrochemical device has been developed for continuous monitoring of ionized calcium and pH in body fluids like sweat, urine, and tears. This technology provides a noninvasive method for real-time analysis, which could be pivotal in diagnosing conditions such as hyperparathyroidism and kidney stones (Nyein et al., 2016).

Plant Nutrition and Heavy Metal Stress

Research on calcium's role in plants has highlighted its necessity for structural roles in cell walls and membranes, signaling, and mitigating oxidative damage under heavy metal stress. This underscores the importance of calcium in agricultural practices, especially in areas affected by heavy metal contamination (White & Broadley, 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

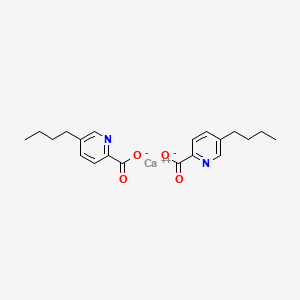

IUPAC Name |

calcium;5-butylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO2.Ca/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h2*5-7H,2-4H2,1H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRLUNALKLDUPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24CaN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176229 | |

| Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium fusarate | |

CAS RN |

21813-99-0 | |

| Record name | Picolinic acid, 5-butyl-, calcium salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

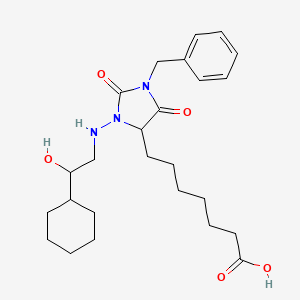

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)